molecular formula C14H13BrClNO2S B7625772 4-bromo-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide

4-bromo-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide

Cat. No.: B7625772
M. Wt: 374.7 g/mol
InChI Key: RMKAUGVSVNOPLI-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide typically involves multiple steps. One common method is the sulfonation of 4-bromo-2-chlorobenzene, followed by the introduction of the N-(2,3-dimethylphenyl) group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-N,N-dimethylbenzamide
  • 4-Bromo-2-chlorobenzonitrile

Uniqueness

Compared to similar compounds, 4-bromo-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide has a unique combination of functional groups that confer specific chemical and biological properties. Its sulfonamide group, in particular, distinguishes it from other bromine and chlorine-containing benzene derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2S/c1-9-4-3-5-13(10(9)2)17-20(18,19)14-7-6-11(15)8-12(14)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKAUGVSVNOPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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